
1-Benzhydryl-4-(4-methoxyphenyl)piperidin-4-ol
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Overview
Description
1-benzhydryl-4-(4-methoxyphenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzhydryl group and a methoxyphenyl group attached to a piperidin-4-ol core
Preparation Methods
The synthesis of 1-benzhydryl-4-(4-methoxyphenyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with benzhydryl chloride and 4-methoxyphenylpiperidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.
Procedure: Benzhydryl chloride is reacted with 4-methoxyphenylpiperidine under reflux conditions to form the desired product.
Chemical Reactions Analysis
1-benzhydryl-4-(4-methoxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
1-benzhydryl-4-(4-methoxyphenyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticonvulsant agent.
Pharmacology: The compound has been evaluated for its activity as a CCR5 antagonist, which is relevant in the context of HIV treatment.
Biological Studies: It has been used in ligand-binding assays to study receptor interactions and signaling pathways.
Mechanism of Action
The mechanism of action of 1-benzhydryl-4-(4-methoxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets:
CCR5 Receptor: The compound acts as an antagonist of the CCR5 receptor, which is a G-protein coupled receptor involved in HIV entry into host cells.
Signaling Pathways: The compound modulates signaling pathways by inhibiting adenylate cyclase activity and calcium channel activity, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
1-benzhydryl-4-(4-methoxyphenyl)piperidin-4-ol can be compared with other similar compounds:
1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides: These compounds have similar structural features and have been studied for their anticonvulsant properties.
Piperidine Derivatives: Other piperidine-based compounds, such as piperine, have been explored for their biological activities, including antioxidant and anti-inflammatory effects.
Properties
Molecular Formula |
C25H27NO2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-benzhydryl-4-(4-methoxyphenyl)piperidin-4-ol |
InChI |
InChI=1S/C25H27NO2/c1-28-23-14-12-22(13-15-23)25(27)16-18-26(19-17-25)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24,27H,16-19H2,1H3 |
InChI Key |
UWUHHENFQBTZCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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